molecular formula C34H68NO8P B1239628 1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1239628
M. Wt: 649.9 g/mol
InChI Key: WHXGUMQFAMJVSQ-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 26:0 in which the two acyl substituents at positions 1 and 2 are palmitoyl and decanoyl respectively. It is a phosphatidylcholine 26:0 and a decanoate ester. It derives from a 1-hexadecanoyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

Analytical Method Development

1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine and its hydrolysis products were analyzed using a high-performance liquid chromatography method. This assay was developed to monitor the acyl migration process of LPC regioisomers in common solvents used in the synthesis or modification of PC (Kiełbowicz et al., 2012).

Membrane Structure Studies

The lipid bilayer membrane structure of a synthesized variant of this compound, known as [D82]POPC, was characterized using neutron reflectometry. This study provided detailed insights into the structure of multicomponent membranes through neutron techniques, crucial for understanding membrane fluidity under physiological conditions (Yepuri et al., 2016).

Chemical Synthesis and Purity Enhancement

High-purity, chain-deuterated this compound was synthesized through a chemoenzymatic semisynthetic approach. This method combines the efficiency of chemical synthesis with the specificity of biocatalytic synthesis, achieving high chemical purity and regiopurity, beneficial for experimental techniques (Bogojevic & Leung, 2020).

Investigation of Lipid-Ozone Interactions

Studies investigated the interactions of this compound with ozone at the air-water interface. These interactions are crucial for understanding the chemical processes occurring at the surface of biological membranes and their implications on cellular functions (Lai et al., 1994).

Properties

Molecular Formula

C34H68NO8P

Molecular Weight

649.9 g/mol

IUPAC Name

[(2R)-2-decanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C34H68NO8P/c1-6-8-10-12-14-15-16-17-18-19-21-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-20-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1

InChI Key

WHXGUMQFAMJVSQ-JGCGQSQUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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